molecular formula C14H19NO2 B5707669 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine CAS No. 148183-89-5

1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine

Cat. No. B5707669
CAS RN: 148183-89-5
M. Wt: 233.31 g/mol
InChI Key: VFWYBKQWRGJFMB-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPP is a pyrrolidine derivative that is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes in bacteria, fungi, and viruses. This inhibition leads to the disruption of essential metabolic pathways, ultimately resulting in the death of the microorganism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound has also been shown to have antifungal effects against Candida albicans and Aspergillus fumigatus. Additionally, this compound has been found to have antiviral effects against herpes simplex virus type 1 and type 2.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine in lab experiments is its broad-spectrum activity against microorganisms. This compound has been shown to be effective against a wide range of bacteria, fungi, and viruses. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity to human cells. This compound has been found to be cytotoxic to some human cell lines, which could limit its potential applications in the field of medicinal chemistry.

Future Directions

There are several potential future directions for research on 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine. One area of interest is the development of this compound-based drugs for the treatment of bacterial, fungal, and viral infections. Another potential future direction is the investigation of this compound's potential applications in the field of agriculture, as it has been shown to have activity against plant pathogens. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity to human cells.

Synthesis Methods

1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine is synthesized by the reaction of 2,4-dimethylphenol, pyrrolidine, and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The final product is a white crystalline solid with a melting point of 72-74°C.

Scientific Research Applications

1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. This compound has also been shown to have potential applications in the field of medicinal chemistry, as it can act as a lead compound for the development of new drugs.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-6-13(12(2)9-11)17-10-14(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWYBKQWRGJFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163902
Record name Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148183-89-5
Record name Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148183895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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